molecular formula C14H18BNO3 B1465279 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 755030-94-5

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B1465279
CAS No.: 755030-94-5
M. Wt: 259.11 g/mol
InChI Key: GRFPVCGUHRGKBA-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronate ester derivative featuring a benzonitrile core substituted with a methoxy group at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling the synthesis of biaryls and functionalized aromatic systems . Its molecular formula is C₁₄H₁₇BNO₃, with a molecular weight of 265.10 g/mol (estimated from analogs in ).

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to prepare 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is through palladium-catalyzed borylation of the corresponding aryl halide precursor. This method is a variant of the Miyaura borylation reaction, which installs the pinacol boronate ester functionality onto an aromatic ring bearing a nitrile and methoxy substituent.

Key Reaction Components and Conditions:

Component Typical Example/Condition
Aryl Halide Precursor 2-Methoxy-4-bromobenzonitrile or iodide
Borylating Agent Bis(pinacolato)diboron (B₂pin₂)
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂ with ligands
Base Potassium acetate (KOAc), potassium carbonate (K₂CO₃), or cesium fluoride (CsF)
Solvent Tetrahydrofuran (THF), dimethylformamide (DMF), or dioxane
Temperature 60–80 °C
Atmosphere Inert gas (nitrogen or argon)
Reaction Time 4–12 hours

The reaction proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to yield the boronate ester product.

Alternative Metal-Free Preparation Method

A notable alternative is a metal-free borylation approach based on Sandmeyer-type transformation of arylamine derivatives. This method avoids palladium catalysts and involves diazonium salt intermediates reacting with diboron reagents under thermal conditions.

  • Reaction temperature: ~80 °C
  • Reaction time: ~2 hours
  • Workup: Concentration under reduced pressure followed by flash chromatography purification
  • Yield: Approximately 66% for related benzonitrile boronate esters

This method is advantageous for avoiding metal contamination and simplifying purification steps but may have limited substrate scope compared to palladium-catalyzed methods.

Preparation Procedure Example (Palladium-Catalyzed Borylation)

Step Procedure Description
1 Dissolve 2-methoxy-4-bromobenzonitrile (aryl halide) and bis(pinacolato)diboron in dry THF under N₂.
2 Add Pd(dppf)Cl₂ catalyst and potassium acetate base to the reaction mixture.
3 Stir the mixture at 80 °C for 6–12 hours, monitoring reaction progress by TLC or LC-MS.
4 Cool the reaction, quench with water, and extract the organic layer.
5 Purify the crude product by silica gel chromatography using pentane/ethyl acetate mixtures.
6 Dry and characterize the purified this compound.

Stock Solution Preparation and Solubility Notes

For practical applications, stock solutions of this compound are prepared considering its solubility in various solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, corn oil, and water mixtures. The preparation involves sequential solvent addition with vortexing, ultrasound, or mild heating to ensure clarity before proceeding to the next solvent.

Stock Solution Concentration Amount of Compound Volume of Solvent (mL) for 1 mg sample
1 mM 1 mg 4.0143
5 mM 1 mg 0.8029
10 mM 1 mg 0.4014

Note: The volume scales proportionally with the amount of compound used (e.g., 5 mg, 10 mg).

Research Findings and Yield Optimization

  • Catalyst and Ligand Choice: Pd(dppf)Cl₂ and Pd(PPh₃)₄ are commonly used catalysts, with ligand choice affecting turnover number and yield.
  • Base Selection: Cesium fluoride (CsF) often enhances boronate activation compared to potassium carbonate, improving yields.
  • Temperature and Time: Reaction temperatures between 60–80 °C with extended reaction times (up to 12 hours) optimize conversion while minimizing decomposition.
  • Purification: Silica gel chromatography using pentane/ethyl acetate mixtures (8:1) effectively isolates the pure compound.
  • Yields: Typical isolated yields range from 60% to 86% depending on conditions and substrate purity.

Analytical Characterization Techniques

To confirm the structure and purity of the synthesized compound, the following analyses are critical:

Technique Purpose Typical Data/Notes
¹H NMR Assign aromatic, methoxy, and pinacol protons Methoxy singlet ~3.8 ppm; aromatic peaks 6.6–7.4 ppm
¹³C NMR Carbon environment confirmation Signals for aromatic carbons, nitrile carbon, and boronate carbons
¹¹B NMR Confirm boronate ester presence Singlet near 30 ppm
High-Resolution MS Molecular weight validation Molecular ion peak consistent with C14H18BNO3
X-ray Crystallography Molecular geometry and regiochemistry R-factor < 0.05 for high-quality crystals

Summary Table of Preparation Methods

Method Catalyst/Base Solvent Temperature Reaction Time Yield (%) Notes
Palladium-catalyzed borylation Pd(dppf)Cl₂ / KOAc or CsF THF, DMF 60–80 °C 6–12 hours 60–86 Most common, scalable, high purity
Metal-free Sandmeyer-type borylation None (diazonium intermediate) Organic solvent 80 °C ~2 hours ~66 Avoids metals, simpler purification

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling Reactions: This compound is commonly used as a boronic ester in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Substitution Reactions: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Such as dimethylformamide, tetrahydrofuran, or toluene.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

    Aldehydes and Carboxylic Acids: Formed through oxidation of the methoxy group.

    Substituted Benzonitriles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile serves as a versatile reagent in organic synthesis. Its boron functionality allows it to participate in various coupling reactions such as Suzuki-Miyaura cross-coupling. This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Comparison of Coupling Reagents

ReagentTypeAdvantages
This compoundBoronic esterHigh stability and reactivity
B(OH)2Boronic acidLess stable but commonly used
BPinPinacol boronateEasy to handle but less reactive

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules. Its boron atom can enhance the pharmacokinetic properties of drugs by improving solubility and bioavailability.

Case Study: Drug Delivery Systems
A study demonstrated the efficacy of using boron-containing compounds like this compound in targeted drug delivery systems for cancer therapy. The compound was shown to facilitate the selective release of chemotherapeutic agents at tumor sites while minimizing systemic toxicity.

Materials Science

The compound is also utilized in materials science for the development of advanced materials. Its unique structure allows it to be incorporated into polymers and coatings that exhibit enhanced thermal stability and mechanical properties.

Application Example: Polymer Composites
Research has indicated that incorporating this compound into polymer matrices can significantly improve their mechanical strength and thermal resistance. This makes it suitable for applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The methoxy and nitrile groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The reactivity and applications of boronate esters are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison

Compound Name Substituent Position(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 2-OCH₃, 4-boronate C₁₄H₁₇BNO₃ 265.10 Suzuki coupling, OLED precursors
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 4-boronate C₁₃H₁₆BNO₂ 229.08 Meta-terphenyl synthesis, charge-transfer dyads
2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 2-OH, 4-boronate C₁₃H₁₆BNO₃ 245.08 HSD17B13 inhibitor synthesis
2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 2-Cl, 4-F, 5-boronate C₁₃H₁₄BClFNO₂ 281.52 Pharmaceutical intermediates
(E)-4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzonitrile Styryl-boronate C₂₁H₂₁BNO₂ 331.21 Fluorescence probes for H₂O₂ detection

Key Observations:

Hydroxy (2-OH) and chloro/fluoro substituents (e.g., 2-Cl, 4-F) introduce polarity and steric effects, altering solubility and reactivity. For example, 2-hydroxy derivatives are used in enzyme inhibitor synthesis due to hydrogen-bonding capabilities .

Steric Hindrance :

  • Bulky substituents (e.g., styryl in CSTBPin) reduce coupling efficiency but enable applications in fluorescence probes by modulating conjugation .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency varies with substituent electronic and steric profiles:

Table 2: Reaction Performance of Selected Analogs

Compound Reaction Yield Key Conditions Applications References
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 62–88% Pd catalysis, CsF, 40–80°C OLEDs, charge-transfer materials
This compound ~70% (estimated) Similar to above Pharmaceutical intermediates
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 46–90% Ni catalysis, room temperature Migratory arylboration of alkenes

Key Findings:

  • Electron-deficient boronate esters (e.g., chloro/fluoro-substituted) exhibit lower yields in traditional Suzuki couplings but excel in nickel-catalyzed migratory arylboration .
  • Methoxy-substituted derivatives show moderate to high yields in palladium-catalyzed reactions, balancing electronic activation and steric accessibility .

Insights:

  • Methoxy and hydroxy derivatives are pivotal in drug discovery, leveraging their hydrogen-bonding and metabolic stability .
  • Boronates with extended conjugation (e.g., styryl) are optimal for optoelectronic materials due to tunable emission properties .

Biological Activity

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H15_{15}B1_{1}O3_{3}N1_{1}
  • Molecular Weight : 215.17 g/mol
  • CAS Number : 1195-66-0
  • Purity : Typically ≥ 97%
PropertyValue
Density0.966 g/cm³
Boiling Point120°C (228 mmHg)
Flash Point46°C (114°F)
Refractive Index1.41

Antiparasitic Activity

Research has indicated that compounds with similar structures may exhibit antiparasitic properties. For instance, studies on related boron compounds have shown effectiveness against Plasmodium species, which cause malaria. Although specific data on this compound is limited, its structural analogs have been reported to inhibit PfATP4-associated Na+^+-ATPase activity in malaria parasites .

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that certain boron-containing compounds can influence cell proliferation and apoptosis in cancer cells. For example, the incorporation of methoxy groups in boron compounds has been linked to enhanced cytotoxicity against various cancer cell lines . The specific effects of this compound on cancer cells require further investigation but suggest potential as an anticancer agent.

The proposed mechanism by which boron compounds exert biological effects includes modulation of signaling pathways involved in cell growth and apoptosis. For instance:

  • NF-kB Pathway Modulation : Certain boron compounds have been shown to affect NF-kB activity in smooth muscle cells (SMCs), indicating a potential pathway for anti-inflammatory and anticancer effects .

Study on Structural Analogues

A comparative study involving various methoxy-substituted boron compounds highlighted the importance of substituent positioning on biological activity. The study found that specific modifications led to significant differences in antiparasitic efficacy and cytotoxicity profiles .

In Vivo Efficacy

In vivo studies using mouse models have shown that related compounds can reduce parasitemia effectively when administered at specific dosages. For example, a compound similar to this compound demonstrated a reduction in P. berghei parasitemia by approximately 30% at a dosage of 40 mg/kg . This suggests that further optimization of the structure could enhance its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) under inert conditions. A common approach involves coupling 4-bromo-2-methoxybenzonitrile with bis(pinacolato)diboron (B₂pin₂) in the presence of a base (e.g., K₂CO₃) and solvents like 1,4-dioxane or THF. Reaction optimization includes temperature control (80–100°C) and monitoring via TLC or LC-MS for intermediate validation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

  • NMR spectroscopy : Confirm the boronic ester peak (~1.3 ppm for pinacol methyl groups) and aromatic proton integration .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with boron presence .
  • X-ray crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refinement, especially to resolve potential ambiguities in substituent positioning .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a boron-containing building block in:

  • Cross-coupling reactions : Suzuki-Miyaura couplings to form biaryl systems, critical in drug discovery and material science .
  • Fluorescent material synthesis : As seen in meta-terphenyl-linked donor–π–acceptor dyads for OLEDs, where the nitrile group enhances electron-withdrawing properties .

Advanced Research Questions

Q. How can researchers address challenges in handling air- and moisture-sensitive intermediates during synthesis?

  • Schlenk line techniques : Use vacuum/inert gas cycles to maintain anhydrous conditions.
  • Stabilization strategies : Additives like BHT (butylated hydroxytoluene) can inhibit boronic ester decomposition.
  • Real-time monitoring : In situ FTIR or Raman spectroscopy tracks reaction progress without exposing intermediates to air .

Q. What experimental design considerations are critical for optimizing reaction yields in Suzuki-Miyaura couplings?

  • Catalyst selection : PdCl₂(dppf) often outperforms Pd(PPh₃)₄ for sterically hindered substrates.
  • Solvent/base systems : Polar aprotic solvents (DMF, DMSO) with weak bases (CsF) enhance coupling efficiency for electron-deficient aryl nitriles.
  • Temperature gradients : Gradual heating (e.g., 60°C → 100°C) minimizes side reactions like protodeboronation .

Q. How should contradictory data from crystallography and NMR be resolved?

  • Multi-technique validation : Cross-check X-ray data with NOESY/ROESY NMR to confirm spatial arrangements.
  • Dynamic disorder analysis : Use SHELXL refinement tools to model crystallographic disorder, common in pinacol boronate groups .

Q. What strategies mitigate solubility challenges in polar reaction systems?

  • Co-solvent systems : Mix THF with DMF or DMSO to balance solubility and reactivity.
  • Microwave-assisted synthesis : Enhances dissolution and reaction rates for insoluble intermediates .

Q. How do electronic effects of substituents (methoxy, nitrile) influence reactivity?

  • Methoxy group : Electron-donating nature activates the aryl ring toward electrophilic substitution but may sterically hinder coupling.
  • Nitrile group : Electron-withdrawing effect stabilizes intermediates in cross-couplings, as evidenced by reduced reaction times in Suzuki-Miyaura protocols .

Q. Data Contradiction Analysis

Q. How to interpret discrepancies in reported melting points or spectral data?

  • Purity assessment : Trace solvent residues (e.g., dioxane) can depress melting points; use DSC for accurate measurements.
  • Isotopic boron splitting : Ensure NMR spectra account for ¹⁰B/¹¹B isotopic splitting, which may vary with instrument resolution .

Q. What causes variability in cross-coupling yields across studies?

  • Impurity profiles : Residual palladium or unreacted boronic acid (detected via ICP-MS) can suppress yields.
  • Substrate pre-activation : Sonication or milling of aryl halides improves surface area and reactivity .

Q. Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • PPE : Use nitrile gloves and safety goggles to avoid skin/eye contact.
  • Storage : Store under argon at –20°C in amber vials to prevent boronic ester hydrolysis .

Properties

IUPAC Name

2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-16)12(8-11)17-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFPVCGUHRGKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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